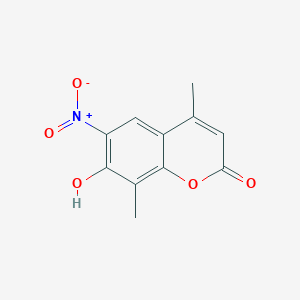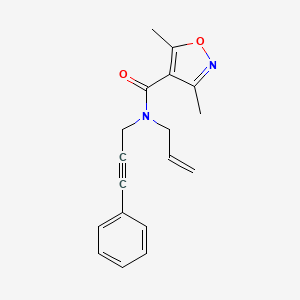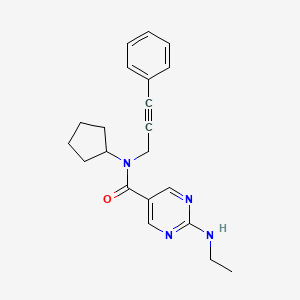
7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Übersicht
Beschreibung
7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group at the 7th position, methyl groups at the 4th and 8th positions, and a nitro group at the 6th position on the chromen-2-one scaffold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The methyl groups at the 4th and 8th positions are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a corresponding ketone.
Reduction: The nitro group at the 6th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups at the 4th and 8th positions can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-oxo-4,8-dimethyl-6-nitro-2H-chromen-2-one.
Reduction: 7-hydroxy-4,8-dimethyl-6-amino-2H-chromen-2-one.
Substitution: Halogenated derivatives at the 4th and 8th positions.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the production of fluorescent dyes and optical brighteners.
Wirkmechanismus
The biological activity of 7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Anti-inflammatory Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-4-methylcoumarin: Lacks the nitro and additional methyl groups, resulting in different biological activities.
4,8-Dimethyl-7-hydroxycoumarin: Similar structure but without the nitro group, leading to variations in antimicrobial and anticancer properties.
6-Nitro-7-hydroxycoumarin: Lacks the methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness: 7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is unique due to the combination of hydroxy, methyl, and nitro groups, which confer distinct chemical reactivity and a broad spectrum of biological activities.
Eigenschaften
IUPAC Name |
7-hydroxy-4,8-dimethyl-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-5-3-9(13)17-11-6(2)10(14)8(12(15)16)4-7(5)11/h3-4,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMANVVQEVGBGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}ethyl acetate](/img/structure/B3912665.png)
![5-hydroxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3912668.png)

![(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B3912680.png)
![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3912683.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3912696.png)
![4-[(4Z)-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3912702.png)

![N-allyl-2-[(4S*,6R*)-6-methyl-2-thioxohexahydropyrimidin-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3912710.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912712.png)
![1-(2-fluoro-4-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3912714.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE](/img/structure/B3912720.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912730.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912745.png)
